molecular formula C14H16N2O3S B2464647 Ethyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate CAS No. 898428-12-1

Ethyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate

Cat. No.: B2464647
CAS No.: 898428-12-1
M. Wt: 292.35
InChI Key: SPEYGZFTTLRFHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . Another method involves the reaction of 2-thioxo-3-phenyl-quinazolin-4(3H)one with ethyl chloroacetate, followed by hydrazinolysis .


Molecular Structure Analysis

The molecular structure of similar compounds shows that the quinazolinone ring forms a dihedral angle with the phenyl ring . The terminal methyl group is disordered by a rotation of about 60 in a 0.531 (13): 0.469 (13) ratio .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve interactions with primary aromatic amines, heterocyclic amines, and diamines under different conditions . They also react with both sodium azide and active methylene compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be inferred from their IR, 1H-NMR, and 13C-NMR spectra .

Scientific Research Applications

Role in Drug Absorption and Interaction

This compound has been studied in the context of its effects on drug absorption and interaction. Particularly, it has been analyzed for its role in modulating the absorption of certain medications through interactions with transport proteins like P-glycoprotein (Pgp) and enzymes such as CYP3A. These studies are crucial for understanding how drugs are absorbed in the body and how they may interact with other medications, potentially leading to improved drug formulations and therapies (Usansky, Hu & Sinko, 2008).

Biomaterials and Biocompatibility

Research has also been conducted on polymers related to Ethyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate, exploring their applications in creating biomaterials, such as hydrogels. These studies focus on the synthesis of these materials and their biocompatibility, indicating potential uses in medical implants and tissue engineering (Dargaville et al., 2021).

Radiomodulatory and Antioxidant Properties

Some derivatives of this compound have been found to exhibit significant radiomodulatory and antioxidant properties. These substances have shown potential in reducing radiation-induced damage and oxidative stress, which can have applications in radioprotection and the treatment of various oxidative stress-related diseases (Soliman et al., 2020).

Potential in Drug Design and Pharmacology

Several studies have been focused on the synthesis and pharmacological evaluation of compounds structurally related to this compound. These researches are directed at understanding the biological activity of these compounds and their potential as therapeutic agents for various conditions, including cardiovascular diseases, neurological disorders, and inflammatory conditions (Kubota et al., 2003).

Future Directions

The future directions for research on “Ethyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate” and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceutical and medicinal chemistry .

Properties

IUPAC Name

ethyl 3-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-2-19-13(17)7-8-20-9-12-15-11-6-4-3-5-10(11)14(18)16-12/h3-6H,2,7-9H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEYGZFTTLRFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCSCC1=NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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